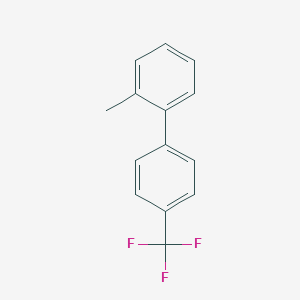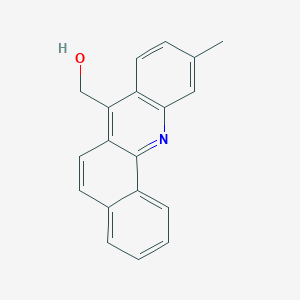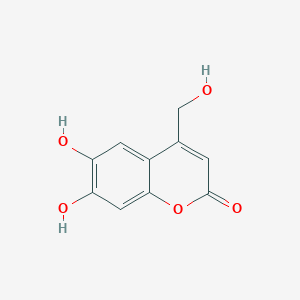
5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one: is a chemical compound with the molecular formula C7H9F3O2 It is a member of the oxolanone family, characterized by a five-membered lactone ring with a trifluoromethyl group and two methyl groups attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one typically involves the reaction of 3,3,3-trifluoropropene with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds through a cyclization mechanism, forming the oxolanone ring. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxolanone ring to a diol or alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, and elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Diols, alcohols.
Substitution: Amino derivatives, thiol derivatives.
Applications De Recherche Scientifique
Chemistry: 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: The compound’s unique chemical structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and pathways.
Comparaison Avec Des Composés Similaires
5,5-Dimethyl-2-oxolanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)oxolan-2-one: Lacks the dimethyl groups, affecting its stability and reactivity.
5-Methyl-3-(trifluoromethyl)oxolan-2-one: Contains only one methyl group, leading to variations in its chemical behavior.
Uniqueness: 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one is unique due to the presence of both the trifluoromethyl and dimethyl groups, which confer distinct chemical properties, such as increased stability, lipophilicity, and reactivity. These features make it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-6(2)3-4(5(11)12-6)7(8,9)10/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQKIHBAKTVICL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370079 |
Source


|
| Record name | 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164929-15-1 |
Source


|
| Record name | 5,5-Dimethyl-3-(trifluoromethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)





